petunidin 3-O-beta-D-glucoside

Anthocyanin antioxidant profiling Radical scavenging selectivity Structure-activity relationship

Petunidin 3‑O‑β‑D‑glucoside (CAS 6988‑81‑4, commonly supplied as the chloride salt, MW 514.86) is a naturally occurring anthocyanin pigment belonging to the anthocyanidin‑3‑O‑glycoside subclass. It consists of the O‑methylated anthocyanidin petunidin (3′‑methoxy‑4′,5′‑dihydroxy substitution on the B‑ring) linked to a β‑D‑glucose moiety at the C3 position.

Molecular Formula C22H23ClO12
Molecular Weight 514.9 g/mol
CAS No. 6988-81-4
Cat. No. B131392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepetunidin 3-O-beta-D-glucoside
CAS6988-81-4
Synonyms2-(3,4-dihydroxy-5-methoxyphenyl)-3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-1-benzopyrylium Chloride;  3-(Glucosyloxy)-3’,4’,5,7-tetrahydroxy-5’-methoxyflavylium Chloride;  3-(β-D-Glucopyranosyloxy)-3’,4’,5,7-tetrahydroxy-5’-methoxyflavylium Chloride;  P
Molecular FormulaC22H23ClO12
Molecular Weight514.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C22H22O12.ClH/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22;/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27);1H/t16-,18-,19+,20-,22-;/m1./s1
InChIKeyHBKZHMZCXXQMOX-YATQZQGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Petunidin 3-O-β-D-Glucoside (CAS 6988-81-4): Core Identity and Procurement Baseline for an O-Methylated Anthocyanin Monoglucoside


Petunidin 3‑O‑β‑D‑glucoside (CAS 6988‑81‑4, commonly supplied as the chloride salt, MW 514.86) is a naturally occurring anthocyanin pigment belonging to the anthocyanidin‑3‑O‑glycoside subclass [1]. It consists of the O‑methylated anthocyanidin petunidin (3′‑methoxy‑4′,5′‑dihydroxy substitution on the B‑ring) linked to a β‑D‑glucose moiety at the C3 position. This compound is found in red grapes, red wines, blueberries, and black beans, and is routinely employed as a reference standard for HPLC‑MS identification and quantification of anthocyanin profiles in plant and food matrices [2]. Its distinct combination of a single B‑ring methoxy group and a glucose sugar differentiate it from the more hydrophilic delphinidin‑3‑glucoside (tri‑hydroxy B‑ring) and the more lipophilic malvidin‑3‑glucoside (di‑methoxy B‑ring), making it a critical analytical marker and a structurally intermediate probe for structure–activity relationship (SAR) studies within the anthocyanin family .

Why Generic Substitution of Petunidin 3-O-β-D-Glucoside with Other Anthocyanin Monoglucosides Compromises Experimental Reproducibility and Bioassay Interpretation


Anthocyanin monoglucosides that share the same glucose substituent and a superficially similar flavonoid core are not functionally interchangeable. Petunidin 3‑O‑β‑D‑glucoside differs from delphinidin‑3‑glucoside by a single B‑ring methoxy group, a modification that significantly alters radical scavenging selectivity, enzyme inhibition potency, and cellular transport efficiency [1]. In a standardized five‑compound blueberry anthocyanin panel, petunidin‑3‑glucoside exhibited an ABTS radical scavenging EC50 (39.26 μM) that was 1.9‑fold higher (i.e., weaker) than that of delphinidin‑3‑glucoside (20.66 μM), while the two compounds showed comparable DPPH EC50 values, demonstrating that a simple substitution can invert relative performance depending on the assay mechanism [1]. Furthermore, in a gastric epithelial transport model, petunidin‑3‑glucoside ranked significantly lower in both uptake and transport efficiency than cyanidin‑3‑glucoside and peonidin‑3‑glucoside, indicating that aglycone methylation pattern is a key determinant of intestinal absorptive behavior [2]. Substituting petunidin‑3‑glucoside with a seemingly analogous anthocyanin without controlling for these quantitative differences introduces uncontrolled variables that can confound biomarker validation, cell‑based mechanistic studies, and natural product standardization.

Petunidin 3-O-β-D-Glucoside Differentiation: Quantitative Head-to-Head Performance Data Against Closest Anthocyanin Analogs


ABTS Radical Scavenging Selectivity: Petunidin-3-Glucoside is 1.9-Fold Weaker than Delphinidin-3-Glucoside Despite Comparable DPPH Activity

In a direct head‑to‑head comparison of five blueberry anthocyanins, petunidin‑3‑O‑glucoside (BB4) demonstrated a distinct ABTS/DPPH selectivity profile relative to its closest structural analog, delphinidin‑3‑O‑glucoside (BB2). BB4 exhibited an ABTS EC50 of 39.26 ± 1.55 μM, which is 1.90‑fold higher (weaker) than BB2 (20.66 ± 0.67 μM), despite near‑identical DPPH EC50 values (BB4: 62.11 ± 0.27 μM; BB2: 61.37 ± 2.29 μM) [1]. This indicates that the presence of the 3′‑methoxy group in petunidin selectively impairs ABTS radical quenching without proportionally affecting DPPH scavenging. Both compounds significantly outperformed the reference antioxidant ascorbic acid in both assays (DPPH EC50 112.19 μM; ABTS EC50 44.45 μM) [1].

Anthocyanin antioxidant profiling Radical scavenging selectivity Structure-activity relationship

Oxygen Radical Absorbance Capacity (ORAC): Petunidin-3-Glucoside Marginally Outperforms Delphinidin-3-Glucoside

In the same multi‑compound panel, the ORAC value for petunidin‑3‑O‑glucoside (BB4) was 11.02 ± 0.16 μmol Trolox equivalent (TE)/μmol, which is 16.7% higher than that of delphinidin‑3‑O‑glucoside (BB2, 9.44 ± 0.12 μmol TE/μmol) but 16.7% lower than delphinidin‑3‑O‑galactoside (BB1, 13.23 ± 0.03 μmol TE/μmol) and 7.3% lower than malvidin‑3‑O‑galactoside (BB5, 11.89 ± 0.13 μmol TE/μmol) [1]. This places petunidin‑3‑glucoside in an intermediate position within the ORAC hierarchy, showing a statistically significant improvement over its non‑methoxylated glucoside analog but not matching the top‑performing galactoside conjugates [1].

ORAC assay Peroxyl radical scavenging Anthocyanin antioxidant ranking

α-Glucosidase Inhibition: Petunidin-3-Glucoside is a Relatively Weak Inhibitor, Differentiating It from High-Potency Anthocyanin Analogs

Petunidin‑3‑O‑glucoside (BB4) exhibited an α‑glucosidase IC50 of 218.2 ± 22.67 μM, placing it among the weakest inhibitors in the five‑compound panel. This is not statistically different from delphinidin‑3‑O‑glucoside (BB2, IC50 239.7 ± 9.2 μM) but is 3.2‑fold higher (weaker) than the most potent anthocyanin in the panel, delphinidin‑3‑O‑galactoside (BB1, IC50 68.33 ± 12.39 μM), and 3.2‑fold higher than petunidin‑3‑O‑galactoside (BB3, IC50 68.54 ± 20.91 μM) [1]. All anthocyanins tested were substantially less potent than the clinical reference drug acarbose (IC50 0.41 ± 0.02 μM) [1]. The data indicate that the glucose moiety, when paired with a petunidin or delphinidin aglycone, yields markedly weaker α‑glucosidase inhibition than the corresponding galactoside conjugates.

α-Glucosidase inhibition Postprandial glucose Anthocyanin enzyme inhibition

Tyrosinase Inhibition: Petunidin-3-Glucoside is a Competitive Inhibitor with a Ki of 9.0 μM, Distinct from Luteolinidin

In a study evaluating six anthocyanin/anthocyanidin derivatives, petunidin‑3‑O‑glucoside (compound 2) inhibited mushroom tyrosinase with an IC50 of 10.3 ± 1.0 μM and was confirmed as a competitive inhibitor with a Ki of 9.0 μM [1]. This represents a 2.8‑fold weaker inhibition than luteolinidin (compound 1, a 3‑deoxyanthocyanidin: IC50 3.7 ± 0.1 μM, Ki 2.8 μM), but a 4.0‑fold stronger inhibition than the third active anthocyanin in the panel (compound 3: IC50 41.3 ± 3.2 μM, Ki 51.9 μM) [1]. Molecular docking revealed that petunidin‑3‑glucoside forms a binary encounter complex within the tyrosinase catalytic pocket, with the glucose moiety and the methoxy‑substituted B‑ring contributing to binding orientation [1]. This competitive mechanism distinguishes it from non‑competitive or uncompetitive anthocyanin inhibitors reported elsewhere, and positions it as a moderate‑potency tyrosinase ligand suitable for mechanistic enzymology studies.

Tyrosinase inhibition Competitive inhibition kinetics Melanin biosynthesis

Gastric Epithelial Transport Efficiency: Petunidin-3-Glucoside Ranks Lowest Among Common Anthocyanin Monoglucosides

In an NCI‑N87 human gastric epithelial cell model operated at pH 3.0, the transport efficiency of petunidin‑3‑O‑glucoside from the apical to basolateral compartment ranked sixth out of six anthocyanin monoglucosides tested, behind cyanidin‑, peonidin‑, delphinidin‑, pelargonidin‑, and malvidin‑3‑glucosides [1]. Cellular uptake followed a similar trend, with petunidin‑3‑glucoside ranking fifth, above only malvidin‑3‑glucoside [1]. The study attributed this rank‑order to the B‑ring substitution pattern: anthocyanins bearing di‑substituted B‑rings (cyanidin and peonidin) were transported most efficiently, whereas the tri‑substituted B‑rings of delphinidin, petunidin, and malvidin reduced transport, with the methoxy/hydroxy combination of petunidin conferring the lowest overall permeability within the tri‑substituted group [1].

Anthocyanin bioavailability Gastric absorption NCI-N87 transport model

Glioblastoma Glycolytic Inhibition: Pt3glc Engages SIRT3/p53 Mitochondrial Pathway with PI3K Inhibitor Synergy

Petunidin‑3‑O‑glucoside (Pt3glc) demonstrated potent antiproliferative activity against DBTRG‑05MG human glioblastoma cells in vitro, with a mechanism characterized by increased pro‑apoptotic Bax protein, decreased anti‑apoptotic Bcl‑2, reduced caspase‑3 activity, and suppressed glycolytic flux (decreased glucose uptake, lactic acid production, and NAD levels) [1]. Critically, when combined with the PI3K inhibitor LY294002, Pt3glc induced cell death through a SIRT3‑mediated mitochondrial pathway and PI3K/Akt–ERK signaling axis, with downregulation of phosphorylated p53 [1]. While this study does not include a direct anthocyanin‑vs‑anthocyanin comparison, the SIRT3/p53 mechanism distinguishes Pt3glc mechanistically from delphinidin and malvidin derivatives, for which AMPK or NF‑κB pathways are more commonly reported in glioma literature. No quantitative IC50 value for Pt3glc alone in DBTRG‑05MG cells was identified in the available abstract.

Glioblastoma multiforme Glycolytic metabolism SIRT3 signaling

Procurement-Relevant Application Scenarios for Petunidin 3-O-β-D-Glucoside Based on Quantitative Differentiation Evidence


Analytical Reference Standard for HPLC-MS Anthocyanin Profiling in Grape, Wine, and Berry Matrices

Petunidin 3‑O‑β‑D‑glucoside is an essential calibration standard for targeted metabolomics and food authenticity studies because it represents the distinct mono‑methoxy, mono‑glucoside node within the anthocyanin spectral library. Its unique retention time, mass transition (m/z 479.1), and UV‑Vis λmax differentiate it from co‑eluting delphinidin‑ and malvidin‑glucosides in reversed‑phase HPLC methods. As confirmed by its presence as a major anthocyanin in red grapes alongside delphinidin‑, cyanidin‑, peonidin‑, and malvidin‑3‑glucosides, omitting this standard from a calibration panel creates a quantitation gap that cannot be filled by any single alternative anthocyanin [1]. Procurement of a high‑purity (≥95% HPLC) petunidin‑3‑glucoside reference material from suppliers such as Toronto Research Chemicals or Santa Cruz Biotechnology is supported by multiple authoritative database entries [2][3].

Structure-Activity Relationship (SAR) Probe for B-Ring Methoxylation Effects on Antioxidant Selectivity

The quantitative demonstration that petunidin‑3‑glucoside and delphinidin‑3‑glucoside have near‑identical DPPH EC50 values but a 1.9‑fold difference in ABTS EC50 makes petunidin‑3‑glucoside a critical SAR probe for dissecting hydrogen‑atom‑transfer versus electron‑transfer antioxidant mechanisms [1]. A research program investigating how incremental B‑ring methoxylation modulates radical scavenging selectivity must include petunidin‑3‑glucoside as the mono‑methoxy intermediate between delphinidin‑3‑glucoside (zero methoxy) and malvidin‑3‑glucoside (two methoxy groups). Without this compound, the SAR series is incomplete, and any derived QSAR model will lack the central data point needed to resolve non‑linear methoxylation effects.

Negative Control or Low-Potency Comparator in α-Glucosidase Inhibition Assays

Given its IC50 of 218.2 μM against α‑glucosidase—3.2‑fold weaker than the most potent blueberry anthocyanins—petunidin‑3‑glucoside is uniquely suited as a low‑potency anthocyanin comparator in diabetes‑relevant enzyme inhibition panels [1]. When a study design requires an anthocyanin monoglucoside that retains general polyphenolic structure and antioxidant capacity but exerts minimal α‑glucosidase interference, petunidin‑3‑glucoside is the rational choice. Its selection over the galactoside form (petunidin‑3‑galactoside, IC50 68.54 μM) provides a documented 3.2‑fold window of differential enzyme activity that can serve as an internal assay validation control.

Competitive Tyrosinase Inhibitor Reference Compound for Melanogenesis Research and Cosmetic Bioassay Development

Petunidin‑3‑glucoside is one of the few anthocyanins for which competitive tyrosinase inhibition has been kinetically characterized, with an experimentally determined Ki of 9.0 μM [1], enabling its use as a reversible, active‑site‑directed reference inhibitor in melanin biosynthesis studies. Cosmetic and dermatological research laboratories developing tyrosinase screening cascades can incorporate petunidin‑3‑glucoside as a natural‑product‑derived positive control with a defined inhibition modality (competitive), contrasting with kojic acid (often mixed or uncompetitive) [1]. The reported IC50 of 10.3 μM falls within a practical concentration range for cell‑based melanogenesis assays, facilitating its direct use without solubility‑limited dosing adjustments.

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